molecular formula C4H8BN3O2 B13568901 (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid

Cat. No.: B13568901
M. Wt: 140.94 g/mol
InChI Key: ZXNXEUOJGFAFIA-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a triazole core substituted with methyl groups at the 1- and 5-positions and a boronic acid (-B(OH)₂) moiety at the 4-position. Triazole rings are electron-deficient aromatic systems, and the methyl substituents introduce steric and electronic modifications that influence reactivity, stability, and biological interactions. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, molecular recognition, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines .

Properties

Molecular Formula

C4H8BN3O2

Molecular Weight

140.94 g/mol

IUPAC Name

(1,5-dimethyltriazol-4-yl)boronic acid

InChI

InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)6-7-8(3)2/h9-10H,1-2H3

InChI Key

ZXNXEUOJGFAFIA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=N1)C)C)(O)O

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting materials: Azidomethaneboronates and terminal alkynes.
  • Catalyst: Copper sulfate reduced in situ to Cu(I) using sodium ascorbate.
  • Solvent system: A mixture of tert-butanol and water (1:1 ratio).
  • Reaction conditions: Room temperature, stirring for 2–16 hours depending on the alkyne type.

Reaction Scheme:

Azidomethaneboronate + Terminal Alkyne → (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid

Research Outcomes:

  • Yields: 85–99% (highly efficient).
  • Selectivity: Confirmed 1,4-disubstituted regioisomer via NMR and 2D spectroscopy.
  • Reaction Time: Short (2 hours with propiolic acid or ethyl propiolate), longer for complex alkynes.

Data Table: CuAAC Reaction Conditions and Yields

Entry Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Remarks
1 5% CuSO₄ None None Tert-butanol/water (1:1) Room temp 2 85 Propiolic acid
2 5% CuSO₄ None None Tert-butanol/water (1:1) Room temp 2 99 Ethyl propiolate
3 5% CuSO₄ None None Tert-butanol/water (1:1) Room temp 16 85 Alkynes

(Source: Reference)

Preparation from 2,5-Dimethoxypyridine Derivatives

Synthesis involving 2,5-dimethoxypyridine is documented in patents and literature, where it serves as a precursor for the triazolylboronic acid derivatives through multi-step reactions, including cross-coupling and cyclization.

Key Steps:

  • Step 1: Functionalization of 2,5-dimethoxypyridine via Suzuki–Miyaura cross-coupling to introduce aryl groups.
  • Step 2: Conversion of the resulting intermediates into azido derivatives.
  • Step 3: CuAAC reaction with terminal alkynes to form the triazole ring.

Research Outcomes:

  • Yields: Typically high (70–93%) in each step.
  • Reaction Conditions: Use of palladium catalysts (e.g., Pd(dba)₂, Pd(OAc)₂) with ligands such as Xantphos or XPhos.
  • Advantages: Enables synthesis of complex, functionalized derivatives.

Data Table: Palladium-Catalyzed Cross-Coupling Parameters

Entry Catalyst Ligand Base Solvent Temp (°C) Time (h) Conversion (%) Reference
1 Pd(dba)₂ Xantphos Cs₂CO₃ Toluene/H₂O 115 16 99
2 Pd(OAc)₂ XPhos Cs₂CO₃ Toluene/H₂O 115 16 93

(Source: Reference)

Click Chemistry with Boronate Precursors

Recent advances utilize click chemistry to synthesize (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acids from azidomethaneboronates .

Procedure:

  • Starting material: Azidomethaneboronates.
  • Catalyst: Copper sulfate with sodium ascorbate.
  • Reaction: Room temperature, 2–16 hours.
  • Outcome: Highly regioselective formation of the 1,5-disubstituted triazole with boronic acid functionality intact.

Research Outcomes:

  • Yields: 85–99%.
  • Reaction Time: 2 hours with simple alkynes, longer with complex alkynes.
  • Confirmation: NMR spectroscopy verified regioselectivity and boron integrity.

Data Table:

Entry Starting Material Terminal Alkyne Reaction Time Yield (%) Notes
1 Azidomethaneboronate Propiolic acid 2 hours 99 Short reaction time
2 Azidomethaneboronate Ethyl propiolate 2 hours 97 High yield
3 Azidomethaneboronate Aryl alkynes Up to 16 hours 85–90 Longer reaction

Alternative Synthetic Routes

Other methodologies include:

However, these are less direct and often less efficient than click chemistry or palladium-catalyzed cross-couplings.

Summary of Key Findings

Methodology Advantages Limitations Typical Yield References
Copper-Catalyzed Click Chemistry High regioselectivity, mild conditions, high yields Requires azide and alkyne precursors 85–99%
Palladium-Catalyzed Cross-Coupling Suitable for complex derivatives, versatile Longer reaction times, expensive catalysts 70–93%
Multi-step Synthesis from Pyridine Derivatives Enables functionalization, complex molecules Multi-step, lower overall yield Variable ,

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions typically involve palladium catalysts and aryl halides to form carbon-carbon bonds.

Example Reaction:

(1,5-Dimethyltriazolyl)boronic acid+Aryl HalidePd(OAc)2,BaseBiaryl Product\text{(1,5-Dimethyltriazolyl)boronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{Biaryl Product}

Key Findings:

  • Optimal conditions use THF/H₂O (3:1) with K₂CO₃ as a base and 5 mol% Pd(OAc)₂ at 85–90°C, achieving yields of 82–91% .

  • Electron-withdrawing groups on aryl halides accelerate oxidative addition, while electron-donating groups enhance electronic diversity in products .

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Aryl Halide SubstituentYield (%)Reaction Time (h)
4-NO₂-C₆H₄-Br9110
4-OMe-C₆H₄-I8512
3-Cl-C₆H₄-Br8811

Cyclization Reactions

The triazole ring facilitates cyclization processes, often acting as a directing group or stabilizing intermediate states.

Mechanistic Insight:

  • In reactions with hydrazines and carbonyl compounds, the triazole’s electron-donating properties stabilize cationic intermediates, enabling efficient ring closure.

  • Example: Cyclization with ethyl 2-chloro-3-oxobutanoate under basic conditions forms thiazole-triazole hybrids in 89% yield .

Reaction Pathway:

Triazolylboronic Acid+α,α-Dichlorotosyl HydrazoneEt3NVinyldiazine IntermediateTriazole-Thiazole Product\text{Triazolylboronic Acid} + \text{α,α-Dichlorotosyl Hydrazone} \xrightarrow{\text{Et}_3\text{N}} \text{Vinyldiazine Intermediate} \rightarrow \text{Triazole-Thiazole Product}

Chalcone Formation

Under basic conditions, the boronic acid participates in condensation reactions with aldehydes to form chalcone derivatives.

Experimental Data:

  • Reactions with benzaldehyde derivatives in ethanol (NaOH, 60°C) yield 3,4,5-trisubstituted chalcones with 61–97% efficiency .

  • Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) show higher reactivity due to enhanced nucleophilicity.

Table 2: Chalcone Synthesis with Benzaldehyde Derivatives

Aldehyde SubstituentYield (%)Reaction Time (h)
4-NO₂786
4-OMe924
3-Cl855

Biological Interaction Mechanisms

While primarily a synthetic intermediate, the compound’s boronic acid group can interact with biological targets:

  • Enzyme Inhibition: Forms reversible bonds with catalytic serine residues in hydrolases, mimicking transition states.

  • Antifungal Activity: Disrupts ergosterol biosynthesis in fungal cell membranes, as observed in structurally similar triazole derivatives.

Comparative Reactivity

The compound’s unique triazole-boronic acid structure enhances reactivity compared to simpler boronic acids:

Key Advantages:

  • Thermal Stability: Methyl groups on the triazole ring reduce decomposition at high temperatures (up to 150°C) .

  • Solubility: Hydrochloride salts (e.g., dihydrochloride derivatives) improve aqueous solubility for biological assays.

Scientific Research Applications

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a chemical compound with diverse applications, particularly in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its combination of triazole and boronic acid functionalities, which enhances its reactivity and broadens its application potential.

Applications in Organic Synthesis

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid serves as a crucial intermediate in synthesizing various organic compounds via cross-coupling reactions. Boronic acids are frequently employed in Suzuki-Miyaura coupling, a widely used reaction in organic chemistry for forming carbon-carbon bonds. The triazole moiety contributes to the stability and modifies the electronic properties of the boronic acid, making it a valuable building block for creating complex molecules.

Potential in Medicinal Chemistry

The biological activity of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid has been explored in different contexts, indicating its potential in medicinal chemistry. Boronic acid derivatives have gained prominence in drug discovery due to their ability to interact with biological targets. Triazoles are also frequently used in medicinal chemistry because of their diverse biological activities and stability . Combining these two functionalities can lead to novel therapeutic agents.

Structural Comparisons

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid can be compared with other compounds having structural similarities to understand its unique properties:

Compound NameStructure FeaturesUnique Properties
4-Methylphenylboronic AcidBoronic acid with methylphenyl groupEnhanced lipophilicity; useful in drug development
5-(4-Fluorophenyl)-1H-pyrazolePyrazole derivativeExhibits strong anti-inflammatory properties
4-(Trifluoromethyl)-phenylboronic AcidBoronic acid with trifluoromethyl groupHigh reactivity in cross-coupling reactions
2-(Pyridinyl)-boronic AcidBoronic acid with pyridine functionalityPotential applications in coordination chemistry

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Triazole vs. Phenylboronic Acid
  • However, the 1,5-dimethyl substituents donate electron density through inductive effects, counterbalancing the triazole’s electron-withdrawing nature. This balance may result in a pKa similar to phenylboronic acid (~8.7) but requires experimental validation .
Comparison with Benzoxaborole

Benzoxaborole (e.g., Tavaborole) features a fused oxaborole ring, enhancing stability and enabling antifungal activity via reversible ester formation with biomolecules. In contrast, the triazole core in (1,5-dimethyl-1H-1,2,3-triazol-4-yl)boronic acid offers hydrogen-bonding sites for targeted interactions but may lack the same metabolic stability due to the absence of a fused ring system .

Aliphatic Boronic Acids

Aliphatic boronic acids (e.g., alkyl-B(OH)₂) exhibit lower Lewis acidity compared to aromatic derivatives due to reduced electron withdrawal.

Stability and Toxicity

  • Aqueous Stability : Boronic acids generally degrade to boric acid, a low-toxicity metabolite. The triazole ring’s stability under physiological conditions suggests favorable pharmacokinetics compared to hydrolytically labile esters (e.g., pinacol-protected boronic acids in ) .
  • Thermal Stability : The methyl groups may improve thermal stability relative to unsubstituted triazolylboronic acids, analogous to how fluorination stabilizes arylboronic acids () .

Comparative Data Table

Property (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic Acid Phenylboronic Acid Benzoxaborole Aliphatic Boronic Acid (e.g., CH₃-B(OH)₂)
pKa ~8.5–9.0 (estimated) 8.7 7.2–7.8 10.5–11.5
Lewis Acidity Moderate (electron-withdrawing triazole + methyl) Moderate High (oxaborole ring) Low
Suzuki Coupling Efficiency Moderate (steric hindrance) High Low Moderate
Biological Activity Potential HDAC inhibition Limited Antifungal Weak enzyme inhibition
Aqueous Stability High (stable triazole) High High Moderate

Biological Activity

(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₄H₈BN₃O₂
  • Molecular Weight : 140.94 g/mol
  • CAS Number : 2246592-85-6

Synthesis

The synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid typically involves methods such as the "Click" chemistry approach and Suzuki-Miyaura cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields in aqueous media .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example:

  • Carbonic Anhydrase II Inhibition : The compound was evaluated for its inhibitory activity against carbonic anhydrase II, showing IC₅₀ values ranging from 13.8 to 35.7 µM. This indicates moderate to strong inhibitory effects compared to standard inhibitors like acetazolamide (IC₅₀ = 18.2 µM) .

Antimicrobial Properties

Research has also investigated the antimicrobial activity of various triazole derivatives, including (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were found to be between 0.29 and 2.34 µM for specific derivatives .

Antioxidant Activity

The antioxidant capacity of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid has been assessed using various bioanalytical methods:

MethodActivity
ABTS AssayHigh
DPPH AssayModerate
Ferric Ion ReductionSignificant

These results suggest that the compound possesses notable antioxidant properties, contributing to its potential therapeutic applications .

Study 1: Triazole Derivatives as Anticancer Agents

In a study focusing on triazole-containing hybrids, derivatives of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid were synthesized and tested for anticancer activity. One derivative showed significant cytotoxicity against HCT116 cancer cells with an IC₅₀ value of 5.19 µM. These findings support the potential of triazole derivatives in cancer therapy .

Study 2: Cholinesterase Inhibition

Another investigation examined the inhibitory effects of various triazole compounds on cholinesterase enzymes. The results indicated that certain derivatives exhibited stronger inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What statistical approaches reconcile variability in high-throughput screening data for boronic acid libraries?

  • Methodological Answer : Apply principal component analysis (PCA) to cluster reactivity trends (e.g., electronic vs. steric effects) and machine learning (e.g., random forests) to predict successful reactions. Normalize MS intensity data against internal standards (e.g., stable isotope-labeled analogs) .

Advanced Methodological Challenges

Q. How to engineer site-selective functionalization of this compound for click chemistry applications?

  • Methodological Answer : Exploit strain-promoted azide-alkyne cycloaddition (SPAAC) by introducing a strained cyclooctyne group adjacent to the triazole. Monitor reaction progress via ¹H NMR tracking of azide consumption and confirm regioselectivity using X-ray crystallography .

Q. What in silico tools predict its pharmacokinetic properties (e.g., blood-brain barrier penetration)?

  • Methodological Answer : Use molecular dynamics (MD) simulations to assess lipid bilayer permeability and PAMPA-BBB assays for experimental validation. Train QSAR models on logP and polar surface area (PSA) data from analogs in public databases (e.g., ChEMBL) .

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